Methyl 3-iodo-4-methyl-5-nitrobenzoate
Overview
Description
Methyl 3-iodo-4-methyl-5-nitrobenzoate: is an organic compound with the molecular formula C9H8INO4 It is a derivative of benzoic acid, featuring an iodine atom, a nitro group, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration: The synthesis begins with the nitration of methyl 4-methylbenzoate to introduce the nitro group at the 5-position. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Iodination: The next step involves the iodination of the nitrated compound. This can be done using iodine and a suitable oxidizing agent such as iodic acid or hydrogen peroxide to introduce the iodine atom at the 3-position.
Esterification: The final step is the esterification of the carboxylic acid group to form the methyl ester. This is usually carried out using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of methyl 3-iodo-4-methyl-5-nitrobenzoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 3-iodo-4-methyl-5-nitrobenzoate can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by various aryl or vinyl groups using palladium catalysts and boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Coupling: Palladium acetate, triphenylphosphine, and potassium carbonate in a suitable solvent like toluene or ethanol.
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzoates: From nucleophilic substitution or coupling reactions.
Scientific Research Applications
Chemistry: Methyl 3-iodo-4-methyl-5-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block in organic synthesis.
Biology and Medicine: The compound is investigated for its potential use in the development of pharmaceuticals. The nitro and iodine groups can be modified to create bioactive molecules with potential therapeutic applications.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-iodo-4-methyl-5-nitrobenzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the iodine atom is displaced by a nucleophile. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons.
Comparison with Similar Compounds
Methyl 3-iodo-4-methoxybenzoate: Similar structure but with a methoxy group instead of a nitro group.
Methyl 4-iodo-3-nitrobenzoate: Similar structure but with different positions of the iodine and nitro groups.
Properties
IUPAC Name |
methyl 3-iodo-4-methyl-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8INO4/c1-5-7(10)3-6(9(12)15-2)4-8(5)11(13)14/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIQIHFMBPIMJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1I)C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646175 | |
Record name | Methyl 3-iodo-4-methyl-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21323-99-9 | |
Record name | Methyl 3-iodo-4-methyl-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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